Cas no 35513-00-9 (2-(4-chlorophenyl)methoxyacetic acid)

2-(4-Chlorophenyl)methoxyacetic acid is a chlorinated aromatic compound featuring a methoxyacetic acid functional group. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of the 4-chlorophenyl moiety enhances its utility in cross-coupling reactions and derivatization processes. Its carboxylic acid group allows for further functionalization, making it a versatile building block for more complex molecules. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, supporting precise chemical modifications. Suitable for research and industrial-scale applications, it serves as a key precursor in the development of biologically active compounds.
2-(4-chlorophenyl)methoxyacetic acid structure
35513-00-9 structure
Product Name:2-(4-chlorophenyl)methoxyacetic acid
CAS No:35513-00-9
MF:C9H9ClO3
MW:200.618962049484
CID:920419
PubChem ID:352006
Update Time:2025-05-26

2-(4-chlorophenyl)methoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-chlorophenyl)methoxy]acetic Acid
    • (4-Chlor-benzyloxy)-essigsaeure
    • (4-chlorobenzyloxy)acetic acid
    • (4-chloro-benzyloxy)-acetic acid
    • (4-chloro-phenyl)-methoxy-acetic acid
    • 2-(4-chlorobenzyloxy)acetic acid
    • AC1L6ZJ2
    • CHEMBL175312
    • NSC524340
    • p-Chlorbenzyloxyessigsaeure
    • p-chlorobenzyloxyacetic acid
    • SureCN1759771
    • 2-(4-chlorophenyl)methoxyacetic acid
    • Inchi: 1S/C9H9ClO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
    • InChI Key: FOMOXGLITYUIRE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)COCC(=O)O

Computed Properties

  • Exact Mass: 200.02407

Experimental Properties

  • PSA: 46.53

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Additional information on 2-(4-chlorophenyl)methoxyacetic acid

Introduction to 2-(4-chlorophenyl)methoxyacetic acid (CAS No. 35513-00-9)

2-(4-chlorophenyl)methoxyacetic acid, with the chemical formula C9H9ClO3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its versatile applications in drug development, particularly as a key intermediate in the synthesis of various bioactive molecules. The presence of both a chlorophenyl group and a methoxyacetic acid moiety imparts unique reactivity and functional properties, making it a valuable building block for medicinal chemists.

The CAS No. 35513-00-9 identifier firmly establishes this compound's place in the chemical registry, ensuring precise identification and differentiation from other structurally similar molecules. Its molecular structure, featuring a benzene ring substituted with a chlorine atom at the fourth position and an ester-like methoxyacetic acid side chain, contributes to its distinct chemical behavior. This architecture allows for facile modifications at multiple sites, enabling the exploration of diverse pharmacophores and therapeutic targets.

In recent years, 2-(4-chlorophenyl)methoxyacetic acid has been extensively studied for its potential in the development of novel therapeutic agents. One of the most compelling areas of research involves its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The chlorophenyl moiety can be further functionalized to introduce additional pharmacological properties, such as improved solubility or enhanced binding affinity to target enzymes. For instance, derivatives of this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the pathogenesis of inflammation and pain.

Moreover, the methoxyacetic acid group provides a reactive site for further chemical transformations, including esterification, amidation, or alkylation. These modifications can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Recent studies have highlighted its utility in designing molecules with improved metabolic stability and reduced side effects. For example, modifications at the methoxyacetic acid moiety have led to compounds with enhanced selectivity for specific COX isoforms, minimizing gastrointestinal toxicity associated with traditional NSAIDs.

The synthetic pathways involving 2-(4-chlorophenyl)methoxyacetic acid are another area of active investigation. Researchers have developed efficient multi-step synthetic routes that leverage its structural features to produce complex scaffolds with minimal byproduct formation. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have been particularly useful in introducing diverse substituents onto the aromatic ring. These techniques not only enhance synthetic efficiency but also allow for greater structural diversity in derivative libraries.

In addition to its applications in NSAID development, 2-(4-chlorophenyl)methoxyacetic acid has found relevance in other therapeutic areas. Its structural motif is reminiscent of several known bioactive compounds, suggesting potential utility in designing kinase inhibitors or other enzyme-targeted therapies. Preliminary computational studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain protein kinases implicated in cancer progression. Further experimental validation is currently underway to explore these possibilities.

The pharmacokinetic properties of 2-(4-chlorophenyl)methoxyacetic acid and its derivatives are also subjects of considerable interest. Studies have demonstrated that modifications to the methoxyacetic acid group can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, introducing hydrophilic substituents can enhance oral bioavailability while reducing systemic clearance. Conversely, lipophilic groups may prolong tissue retention but necessitate careful dosing considerations to avoid accumulation.

From an industrial perspective, the scalability of producing 2-(4-chlorophenyl)methoxyacetic acid is a critical factor for its widespread adoption in drug development programs. Advances in green chemistry principles have led to more sustainable synthetic methods that minimize waste and energy consumption. Continuous flow chemistry techniques have been explored as an alternative to traditional batch processing, offering improved reproducibility and yield optimization.

The analytical characterization of this compound is equally important for ensuring quality control during pharmaceutical manufacturing. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed techniques for verifying purity and structural integrity. These analytical methods provide confidence that the final product meets stringent regulatory standards before being advanced into clinical trials.

In conclusion,2-(4-chlorophenyl)methoxyacetic acid (CAS No. 35513-00-9) represents a versatile and valuable intermediate in modern pharmaceutical research. Its unique structural features enable diverse functionalization strategies that are essential for developing novel therapeutics across multiple disease indications. As research continues to uncover new synthetic pathways and pharmacological applications,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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